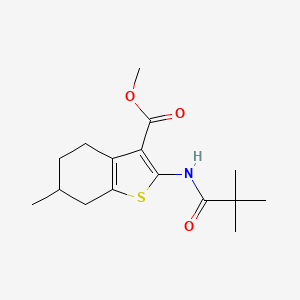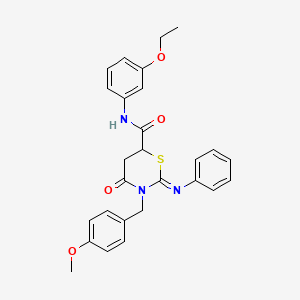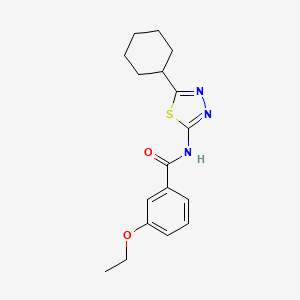
4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxyphenyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structural features, including a dioxo-hexahydro-methanoisoindole core and a hydroxyphenyl group
准备方法
合成路线和反应条件
4-(1,3-二氧代-1,3,3a,4,7,7a-六氢-2H-4,7-甲撑异吲哚-2-基)-N-(2-羟基苯基)苯甲酰胺的合成通常涉及多步有机反应。主要步骤可能包括:
- 通过环化反应形成二氧代-六氢-甲撑异吲哚核心。
- 通过酰胺键形成引入苯甲酰胺部分。
- 通过亲电芳香取代反应使羟基苯基基团官能化。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以确保高产率和纯度。这可能包括使用催化剂,控制反应条件(温度,压力,pH)以及纯化技术,例如重结晶或色谱。
化学反应分析
反应类型
氧化: 该化合物可能发生氧化反应,特别是在羟基苯基基团处,导致形成醌类。
还原: 还原反应可能针对二氧代基团,可能将其转化为羟基基团。
取代: 亲电或亲核取代反应可能发生在芳环上的不同位置。
常见试剂和条件
氧化剂: 高锰酸钾,三氧化铬。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤素,烷基化试剂。
主要产物
这些反应的主要产物将取决于所用条件和试剂。例如,氧化可能产生醌类,而还原可能产生羟基化衍生物。
科学研究应用
化学
在化学中,该化合物可用作合成更复杂分子的构建块。其独特的结构使其成为有机合成中宝贵的中间体。
生物学
在生物学研究中,该化合物的衍生物可以被研究其潜在的生物活性,例如酶抑制或受体结合。
医学
药物化学应用可能包括开发新的药物。该化合物的结构特征可以优化以增强其治疗特性。
工业
在工业领域,该化合物可用于开发新材料,例如聚合物或涂层,因为它具有独特的化学性质。
作用机理
4-(1,3-二氧代-1,3,3a,4,7,7a-六氢-2H-4,7-甲撑异吲哚-2-基)-N-(2-羟基苯基)苯甲酰胺的作用机制将取决于其具体的应用。在药物化学中,它可能与酶或受体等分子靶标相互作用,通过结合相互作用调节其活性。所涉及的途径可能包括抑制酶活性或改变信号转导途径。
作用机制
The mechanism of action of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxyphenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
类似化合物
- 4-(1,3-二氧代-1,3,3a,4,7,7a-六氢-2H-4,7-甲撑异吲哚-2-基)-N-(2-甲氧基苯基)苯甲酰胺
- 4-(1,3-二氧代-1,3,3a,4,7,7a-六氢-2H-4,7-甲撑异吲哚-2-基)-N-(3-羟基苯基)苯甲酰胺
独特性
4-(1,3-二氧代-1,3,3a,4,7,7a-六氢-2H-4,7-甲撑异吲哚-2-基)-N-(2-羟基苯基)苯甲酰胺的独特性在于其特定的结构排列,与类似物相比,这种结构排列可能赋予其不同的化学和生物特性。特别是羟基苯基基团的存在,可能会影响其反应性和与生物靶标的相互作用。
属性
分子式 |
C22H18N2O4 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C22H18N2O4/c25-17-4-2-1-3-16(17)23-20(26)12-7-9-15(10-8-12)24-21(27)18-13-5-6-14(11-13)19(18)22(24)28/h1-10,13-14,18-19,25H,11H2,(H,23,26) |
InChI 键 |
PALHJXZCKYUWFS-UHFFFAOYSA-N |
规范 SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC=C5O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide](/img/structure/B11676981.png)

![(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677019.png)

![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11677023.png)
![N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide](/img/structure/B11677051.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11677064.png)
![(2Z)-N-(3-chlorophenyl)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11677068.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11677070.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11677071.png)
![ethyl 2-[({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11677078.png)

